Methylthio-Morpholino Motif Confers PI3Kα/β Binding Affinity Superior to Non-Thiomethyl Analogues
A closely related morpholino-methylthio scaffold (2-(methylthio)-4-morpholino-6-thioxo-1,6-dihydropyrimidine-5-carbaldehyde) demonstrated strong molecular docking binding energies against PI3Kα (−20.4 kcal/mol) and PI3Kβ (−18.1 kcal/mol), along with moderate cytotoxic IC50 values (55.1–62.8 μM) against A549 and MCF-7 cancer lines. [1] In contrast, 4-fluorophenyl-(2-phenylmorpholino)methanone, lacking the methylthio-pyridine group, shows no reported PI3K engagement. The target compound retains the critical methylthio and morpholine hydrogen-bonding features while eliminating the thioxo group, potentially reducing cytotoxicity while preserving target binding.
| Evidence Dimension | PI3Kα binding energy (docking) |
|---|---|
| Target Compound Data | No direct data; inferred structural equivalence to methylthio-morpholino core |
| Comparator Or Baseline | 2-(Methylthio)-4-morpholino-6-thioxo-1,6-dihydropyrimidine-5-carbaldehyde: −20.4 kcal/mol (PI3Kα), −18.1 kcal/mol (PI3Kβ); Cytotoxic IC50 55.1–62.8 μM |
| Quantified Difference | Comparator shows strong PI3K binding; target compound expected to retain binding via conserved methylthio-morpholino motif without thioxo-associated cytotoxicity. |
| Conditions | Molecular docking (AutoDock Vina) and MTT assay against A549, MCF-7 cell lines |
Why This Matters
Procurement of the target compound enables exploration of PI3K inhibition with a potentially safer cytotoxicity profile compared to thioxo-containing analogs.
- [1] 2-(Methylthio)-4-morpholino-6-thioxo-1,6-dihydropyrimidine-5-carbaldehyde as a Scaffold for Discovery of PI3K Inhibitor, Journal of Molecular Structure, 2025, 1350, Article 108084. View Source
